

# A Technical Guide to Tetrapentacontane

## (C<sub>54</sub>H<sub>110</sub>)

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### Compound of Interest

Compound Name: Tetrapentacontane

Cat. No.: B1595433

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide provides a comprehensive overview of the very long-chain alkane, **Tetrapentacontane** (C<sub>54</sub>H<sub>110</sub>). It details the fundamental physicochemical properties, outlines detailed protocols for its synthesis and analysis, and discusses its applications relevant to research and pharmaceutical development. The document is intended to serve as a core reference for professionals requiring in-depth information on this high molecular weight saturated hydrocarbon.

## Core Properties and Identification

The hydrocarbon represented by the molecular formula C<sub>54</sub>H<sub>110</sub> is a saturated alkane. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its official name is **Tetrapentacontane**.<sup>[1][2]</sup> This name reflects its structure as a continuous chain of 54 carbon atoms. The formula adheres to the general alkane formula C<sub>n</sub>H<sub>2n+2</sub>, confirming the absence of double bonds or rings.<sup>[1]</sup> **Tetrapentacontane** is characterized by its highly nonpolar, hydrophobic nature, a direct consequence of its long saturated hydrocarbon chain.<sup>[1]</sup>

## Physicochemical Data

The quantitative properties of **Tetrapentacontane** are critical for its application in both laboratory and industrial settings. The data below has been compiled from various chemical databases and literature sources.

Property	Value	Source(s)
IUPAC Name	Tetrapentacontane	[1][2]
Molecular Formula	C <sub>54</sub> H <sub>110</sub>	[1][2][3]
CAS Number	5856-66-6	[1][2][3]
Molecular Weight	759.4 g/mol	[1][2]
Exact Mass	758.86075351 Da	[1][2]
Appearance	Crystalline Solid	[4]
Melting Point	94 °C	[4]
Topological Polar Surface Area	0 Å <sup>2</sup>	[1][2]
Water Solubility	4.692 x 10 <sup>-23</sup> mg/L (estimated at 25 °C)	[5]
SMILES	CCCCCCCCCCCCCCCCCCCC CCCCCCCCCCCCCCCCCCCC CCCCCCCCCCCCCCCCCCCC	[1][2]
InChIKey	OPRWEYHEIDHWGM- UHFFFAOYSA-N	[1][2]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of very long-chain alkanes like **Tetrapentacontane** are essential for researchers. The following protocols provide standardized procedures.

### Protocol for Synthesis: Catalytic Hydrogenation

One of the most direct methods for synthesizing **Tetrapentacontane** is through the catalytic hydrogenation of its corresponding alkene, tetrapentacontene (C<sub>54</sub>H<sub>108</sub>). This reaction saturates the carbon-carbon double bond to yield the alkane.[6][7][8]

Objective: To synthesize **Tetrapentacontane** (C<sub>54</sub>H<sub>110</sub>) from tetrapentacontene (C<sub>54</sub>H<sub>108</sub>).

## Materials:

- Tetrapentacontene (precursor)
- Palladium on carbon (10% Pd/C catalyst)
- High-purity hydrogen gas (H<sub>2</sub>)
- Anhydrous, high-boiling point solvent (e.g., hexane, ethyl acetate)
- Inert gas (Nitrogen or Argon)
- Parr hydrogenation apparatus or similar high-pressure reactor
- Filtration setup (e.g., Büchner funnel with Celite®)
- Rotary evaporator

## Methodology:

- **Reactor Preparation:** Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.
- **Reactant Loading:** In a suitable flask, dissolve a known quantity of tetrapentacontene in the chosen solvent. Add the 10% Pd/C catalyst (typically 1-5% by weight relative to the alkene).
- **Inerting:** Transfer the solution to the reactor. Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove all oxygen.
- **Hydrogenation:** Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction if necessary to ensure the substrate is fully dissolved. Monitor the reaction progress by observing the drop in hydrogen pressure.
- **Reaction Completion:** Once hydrogen uptake ceases, maintain the reaction for an additional 1-2 hours to ensure completion.
- **Work-up:** Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system again with inert gas.

- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional fresh solvent to recover all the product.
- **Solvent Removal:** Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude **Tetrapentacontane** product.
- **Purification:** The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain high-purity crystalline **Tetrapentacontane**.

## Protocol for Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of long-chain alkanes.[8] Proper parameter selection is critical for achieving good resolution and sensitivity for these high-boiling-point compounds.[9]

**Objective:** To confirm the identity and purity of the synthesized **Tetrapentacontane**.

**Instrumentation & Parameters:**

- **Gas Chromatograph:** Equipped with a split/splitless injector.
- **Mass Spectrometer:** Capable of electron ionization (EI).
- **GC Column:** A non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1ms or HP-5ms), is ideal. A standard dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[9]

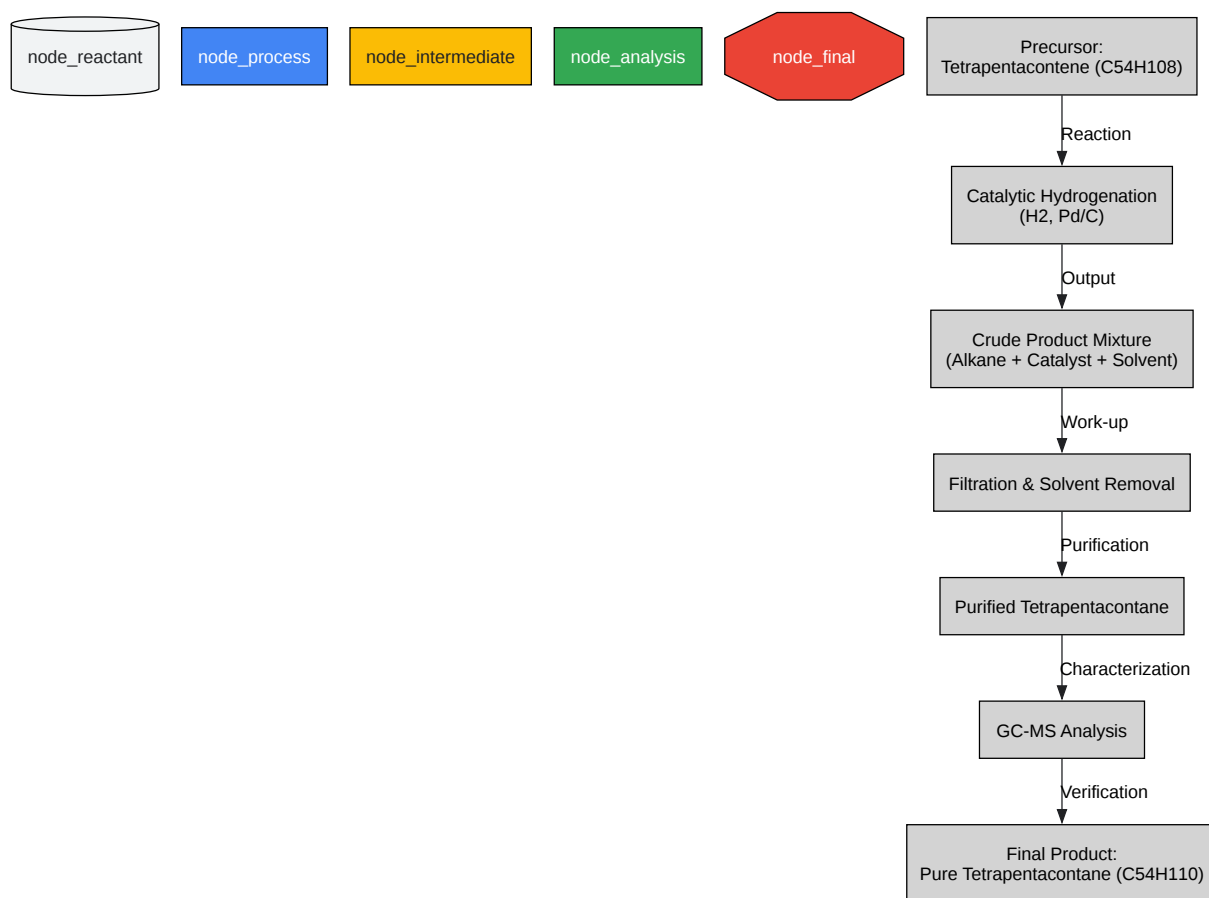
**Methodology:**

- **Sample Preparation:** Accurately weigh a small amount of the synthesized product and dissolve it in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
- **Instrument Setup:**

- Injector Temperature: 300 - 320 °C (to ensure complete vaporization of the high-boiling point analyte).[9]
- Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1-2 mL/min.[9]
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: 10 °C/min up to 320 °C.
  - Final hold: Hold at 320 °C for 15-20 minutes to ensure the analyte elutes.
- MS Source Temperature: ~230 °C.[9]
- MS Quadrupole Temperature: ~150 °C.[9]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-800.
- Analysis: Inject 1 µL of the prepared sample into the GC-MS.
- Data Interpretation:
  - Retention Time: Compare the retention time of the major peak to that of an analytical standard, if available.
  - Mass Spectrum: The EI mass spectrum of a long-chain alkane will not typically show a molecular ion ( $M^+$ ). Instead, it will display a characteristic fragmentation pattern of sequential losses of 14 Da ( $-CH_2-$  groups), with prominent fragment ions at m/z 57, 71, 85, etc.[9][10] Purity is assessed by the absence of significant co-eluting peaks.

## Visualization of Experimental Workflow

The logical flow from precursor to final, characterized product is a critical concept in synthesis. The following diagram illustrates the workflow for the synthesis and analysis of **Tetrapentacontane**.



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Caption: Workflow for the synthesis and characterization of **Tetrapentacontane**.

## Applications in Research and Drug Development

While a simple alkane, **Tetrapentacontane**'s unique properties as a very long-chain hydrocarbon lend it to several specialized applications in scientific research and pharmaceutical contexts.

- **Analytical Standard:** Due to its high purity and well-defined structure, **Tetrapentacontane** can be used as an internal or external standard in analytical techniques like GC-MS for the quantification of other long-chain hydrocarbons in complex matrices.[8]
- **Materials Science:** Long-chain alkanes are fundamental models for studying crystallization, phase transitions, and self-assembly phenomena driven by van der Waals forces.[1] This research is relevant to understanding polymers and biological membranes.
- **Tribology:** The study of friction and lubrication can utilize long-chain alkanes as model lubricants, helping to understand their behavior at interfaces under shear.[1]
- **Drug Formulation and Delivery:** In drug development, highly hydrophobic molecules are often required as components of formulations. Very long-chain alkanes can act as non-polar excipients in ointments or as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs), to encapsulate and control the release of active pharmaceutical ingredients (APIs).
- **Natural Product Research:** Long-chain alkanes are found ubiquitously in nature, from plant waxes to microbial cell walls.[11] The study and synthesis of compounds like **Tetrapentacontane** are relevant to the broader field of natural product chemistry, which is a cornerstone of drug discovery.[12]

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## References

- 1. Buy Tetrapentacontane | 5856-66-6 [smolecule.com]

- 2. Tetrapentacontane | C<sub>54</sub>H<sub>110</sub> | CID 521846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrapentacontane [webbook.nist.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tetrapentacontane, 5856-66-6 [thegoodscentcompany.com]
- 6. benchchem.com [benchchem.com]
- 7. bocsci.com [bocsci.com]
- 8. Tetrapentacontane|C<sub>54</sub>H<sub>110</sub>|CAS 5856-66-6 [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
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